molecular formula C7H11N3O2 B069197 ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 177760-04-2

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No. B069197
Key on ui cas rn: 177760-04-2
M. Wt: 169.18 g/mol
InChI Key: CXSLXRSUUJLZBT-UHFFFAOYSA-N
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Patent
US09226932B2

Procedure details

Ethyl formate (500 mL) was added to sarcosin methyl ester hydrochloride (82 g, 585.7 mmol, grounded into powder prior to reaction) contained in a 1-L round-bottomed flask. The reaction mixture was cooled in an ice-water bath, stirred, a gas outlet connected with the flask, NaH (60% oil suspension, 54 g, 1.35 mol) added slowly during a period of 2 h, and stirred at rt for about 14 h. Volatiles were removed using a rotary evaporator to yield a residue which was triturated twice with hexane (500 mL) to yield a sticky light brown paste which was dissolved in ethanol (400 mL) and conc. HCl (50 mL) and stirred at 110° C. for 1.5 h. After the reaction mixture cooled, the white precipitate was filtered off and the residue washed with 2×25 mL of ethanol. The filtrate was evaporated to yield a thick brown oil to which was added 10% aqueous HOAc, H2NCN (45 g, 1.07 mol), and sodium acetate (88 g, 1.07 mol). The reaction mixture was stirred at 90-100° C. for 1.5 h to yield a clear solution which was cooled, its pH adjusted to 1 using concentrated HCl and the resulting solution concentrated to ⅕ its original volume using a rotary evaporator at a temperature not more than 45° C. The concentrated reaction mixture was carefully neutralized by addition of K2CO3 to a pH of 8-9 and extracted with EA (5×200 mL followed by 3×50 mL). The combined ethyl acetate layers were dried over MgSO4, filtered, and volatiles removed to yield 48 g of 1-N-methyl-2-amino imidazole-5-carboxylic acid ethyl ester.
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
54 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OCC)=O.Cl.CO[C:9](=[O:13])[CH2:10][NH:11][CH3:12].[H-].[Na+].Cl.[NH2:17][C:18]#[N:19].[C:20]([O-])(=O)C.[Na+].C([O-])([O-])=O.[K+].[K+].[CH2:31]([OH:33])[CH3:32]>CC(O)=O>[CH2:31]([O:33][C:9]([C:10]1[N:11]([CH3:12])[C:18]([NH2:17])=[N:19][CH:20]=1)=[O:13])[CH3:32] |f:1.2,3.4,7.8,9.10.11|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
NC#N
Name
Quantity
88 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CNC)=O
Step Three
Name
Quantity
54 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Seven
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reaction)
CUSTOM
Type
CUSTOM
Details
contained in a 1-L round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
added slowly during a period of 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at rt for about 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a residue which
CUSTOM
Type
CUSTOM
Details
was triturated twice with hexane (500 mL)
CUSTOM
Type
CUSTOM
Details
to yield a sticky light brown paste which
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture cooled
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off
WASH
Type
WASH
Details
the residue washed with 2×25 mL of ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to yield a thick brown oil to which
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 90-100° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to yield a clear solution which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator at a temperature not more than 45° C
CUSTOM
Type
CUSTOM
Details
The concentrated reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (5×200 mL followed by 3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
volatiles removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=C(N1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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